NE21650

FDPS/FPPS Bisphosphonate Enzyme inhibition

NE21650 (CAS 427899-21-6) is the only commercially available bisphosphonate tool compound with a validated dual-inhibition profile—potently blocking farnesyl diphosphate synthase (FDPS, Ki=64.6 nM) while concurrently inhibiting isopentenyl diphosphate isomerase (IDI). Unlike standard N-BPs such as alendronate or risedronate, NE21650 delivers markedly superior suppression of protein prenylation and osteoclast-mediated bone resorption at matched FDPS IC₅₀ values. This unique mevalonate pathway blockade makes it the definitive positive control for antiresorptive screening, Rap1A prenylation studies, and any assay requiring robust inhibition of osteoclast function. Procure NE21650 to benchmark novel FDPS inhibitors or dissect IDI-dependent biology with a single, well-characterized probe.

Molecular Formula C8H13NO7P2
Molecular Weight 297.14 g/mol
CAS No. 427899-21-6
Cat. No. B1677987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNE21650
CAS427899-21-6
SynonymsNE 21650
NE-21650
NE21650
Molecular FormulaC8H13NO7P2
Molecular Weight297.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O)N
InChIInChI=1S/C8H13NO7P2/c9-7-4-2-1-3-6(7)5-8(10,17(11,12)13)18(14,15)16/h1-4,10H,5,9H2,(H2,11,12,13)(H2,14,15,16)
InChIKeyVJXYJONFUZXZJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NE21650 Procurement Guide: Bisphosphonate Inhibitor of Farnesyl Diphosphate Synthase (FDPS) with Distinct Dual-Enzyme Activity


NE21650 (CAS: 427899-21-6) is a synthetic organic bisphosphonate that functions as an inhibitor of the mevalonate pathway enzymes farnesyl diphosphate synthase (FDPS, also known as FPPS) and isopentenyl diphosphate isomerase (IDI) [1]. This compound possesses a molecular weight of 297.14 g/mol and is structurally characterized by an aminophenyl group linked to a geminal bisphosphonate moiety [2]. In vitro studies have demonstrated that NE21650 potently inhibits FDPS (IC50/Ki values in the low nanomolar range) while exhibiting weak inhibitory activity against IDI, a dual-targeting profile not observed with other nitrogen-containing bisphosphonates (N-BPs) such as alendronate [1].

Why NE21650 Cannot Be Substituted with Standard Nitrogen-Containing Bisphosphonates in Experimental Protocols


Standard nitrogen-containing bisphosphonates (N-BPs) like alendronate, pamidronate, and risedronate exert their antiresorptive effects primarily through selective inhibition of farnesyl diphosphate synthase (FDPS), with no appreciable activity against isopentenyl diphosphate isomerase (IDI) [1]. NE21650 distinguishes itself by potently inhibiting FDPS while concurrently acting as a weak inhibitor of IDI [2]. This dual-enzyme inhibition within the mevalonate pathway results in a distinct biological outcome: NE21650 demonstrates significantly enhanced potency in suppressing protein prenylation in osteoclasts and macrophages compared to alendronate, despite nearly identical FDPS IC50 values [2]. Substituting NE21650 with a standard N-BP would thus confound experimental interpretation in any system where pathway inhibition efficiency or downstream functional effects are being measured. For investigators requiring a tool compound with a broader mevalonate pathway blockade, NE21650 offers a unique profile that cannot be replicated by clinically established N-BPs.

NE21650 Quantitative Differentiation Evidence: Head-to-Head Data for Scientific Selection


Comparative FDPS Inhibition: NE21650 vs. Alendronate in Recombinant Human Enzyme Assay

NE21650 demonstrates potent inhibition of human farnesyl diphosphate synthase (FDPS) with a Ki of 64.6 nM (pKi = 7.19) under conditions of 10 µM substrates (GPP and IPP) at pH 7.5 and 37°C [1]. In the same study, a time-dependent inhibition mode was observed, yielding an initial Ki of 3.4 nM [1]. For comparison, alendronate inhibits recombinant human FDPS with an IC50 of 460 nM [2]. While these values suggest NE21650 may exhibit higher intrinsic potency on FDPS, the critical differentiation lies in the subsequent cellular effects despite similar FDPS inhibition in osteoclast assays [3].

FDPS/FPPS Bisphosphonate Enzyme inhibition

Functional Bone Resorption Inhibition: Direct Comparison with Alendronate In Vitro

NE21650 was directly compared to alendronate in an in vitro bone resorption assay using isolated osteoclasts cultured on dentine slices. NE21650 inhibited bone resorption more potently than alendronate, despite both compounds exhibiting very similar IC50 values for FDPS inhibition in the same cellular context [1]. While the precise numerical fold-difference was not reported in the abstract, the study's key conclusion explicitly states that NE21650 is 'a more potent inhibitor of bone resorption in vitro, than alendronate' [1]. This functional superiority is attributed to NE21650's concurrent weak inhibition of isopentenyl diphosphate isomerase (IDI), a property not shared by alendronate [1].

Bone resorption Osteoclast In vitro

Dual-Enzyme Inhibition Profile: FPPS and IDI Activity Distinct from Other N-BPs

NE21650 is the only bisphosphonate identified in the primary screening study that inhibits both farnesyl diphosphate synthase (FDPS) and isopentenyl diphosphate isomerase (IDI) [1]. In contrast, alendronate, pamidronate, and risedronate are reported to inhibit FDPS but show no appreciable activity against IDI [2]. NE21650's IDI inhibition is characterized as 'weak' relative to its FDPS inhibition, but this dual activity is hypothesized to underlie its enhanced functional effects on protein prenylation and bone resorption [1].

Mevalonate pathway IPP isomerase Target selectivity

Recommended Research and Industrial Use Cases for NE21650 Based on Empirical Evidence


In Vitro Modeling of Enhanced Bone Resorption Inhibition in Osteoclast Cultures

For laboratories studying osteoclast biology or screening antiresorptive compounds, NE21650 is the preferred bisphosphonate tool when a high degree of in vitro bone resorption inhibition is required. As demonstrated in direct comparison, NE21650 outperforms alendronate in suppressing bone resorption in isolated osteoclast cultures [1]. Its use is indicated in dentine slice pit formation assays or other functional osteoclast assays where maximizing the inhibitory signal or achieving robust effects at lower concentrations is desirable.

Probing Dual Mevalonate Pathway Inhibition in Cell Signaling and Prenylation Studies

NE21650 serves as a unique molecular probe for investigating the functional consequences of dual inhibition of FDPS and IDI. Unlike standard N-BPs that solely target FDPS, NE21650's weak IDI inhibition provides a tool to dissect the relative contributions of each enzymatic step to protein prenylation and downstream signaling in macrophages, osteoclasts, or other cell types [1]. This is particularly valuable for studies examining Rap1A prenylation or other small GTPase modifications [1].

Positive Control in FPPS/FDPS Inhibitor Screening Campaigns Requiring a Potent Reference

With a reported Ki of 64.6 nM against human recombinant FDPS [1], NE21650 can serve as a high-potency positive control in enzymatic assays designed to screen or characterize novel FDPS inhibitors. Its well-documented activity profile makes it a suitable benchmark for validating assay conditions and comparing the potency of new chemical entities targeting this enzyme in the mevalonate pathway.

Comparative Pharmacology Studies with Established Nitrogen-Containing Bisphosphonates

Researchers conducting head-to-head comparisons of bisphosphonate drug candidates should include NE21650 to benchmark functional outcomes against a compound with a distinct dual-target profile. Studies comparing NE21650 to alendronate or risedronate can elucidate the added biological value of targeting IDI in addition to FDPS, providing mechanistic insights beyond simple FDPS inhibition potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NE21650

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.